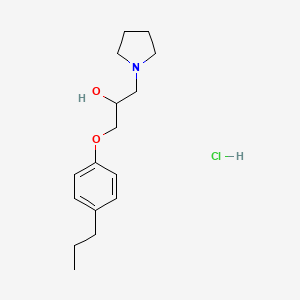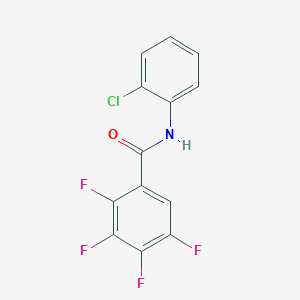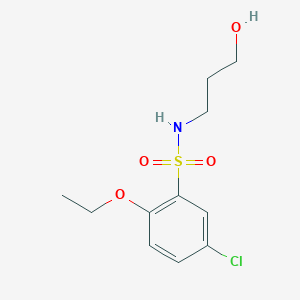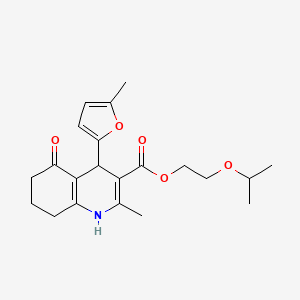![molecular formula C20H18N4O B4906935 4-(4-Phenylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine CAS No. 5935-34-2](/img/structure/B4906935.png)
4-(4-Phenylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Phenylpiperazin-1-yl)-1benzofuro[3,2-d]pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an acetylcholinesterase inhibitor, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpiperazin-1-yl)-1benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at temperatures ranging from 40 to 50°C. This reaction yields carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing nucleophiles to produce the desired benzofuro[3,2-d]pyrimidine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
4-(4-Phenylpiperazin-1-yl)-1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
4-(4-Phenylpiperazin-1-yl)-1benzofuro[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential acetylcholinesterase inhibitor for treating Alzheimer’s disease.
作用機序
The primary mechanism of action of 4-(4-Phenylpiperazin-1-yl)-1benzofuro[3,2-d]pyrimidine involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive functions. Molecular docking studies have shown that this compound binds to the active site of acetylcholinesterase, preventing it from hydrolyzing acetylcholine .
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar structural features.
4-Benzylpiperidine: Contains a piperidine ring and is used in similar synthetic applications.
Uniqueness
4-(4-Phenylpiperazin-1-yl)-1benzofuro[3,2-d]pyrimidine is unique due to its benzofuro[3,2-d]pyrimidine core, which imparts distinct chemical and biological properties. Its ability to selectively inhibit acetylcholinesterase while exhibiting minimal activity against butyrylcholinesterase makes it a promising candidate for targeted therapeutic applications .
特性
IUPAC Name |
4-(4-phenylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-2-6-15(7-3-1)23-10-12-24(13-11-23)20-19-18(21-14-22-20)16-8-4-5-9-17(16)25-19/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHHOFOOVLKNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386983 |
Source


|
| Record name | 4-(4-phenylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5935-34-2 |
Source


|
| Record name | 4-(4-phenylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4906861.png)
![2-[(7-ETHYL-4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE](/img/structure/B4906866.png)

![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-nitrophenyl)benzamide](/img/structure/B4906892.png)

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B4906903.png)

![7,8-dimethoxy-1,3,5-triphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4906930.png)
![2-[{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B4906931.png)

![N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE](/img/structure/B4906960.png)
![2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4906965.png)

![3-bromo-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4906978.png)
